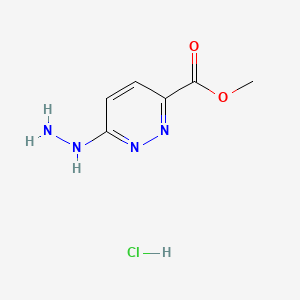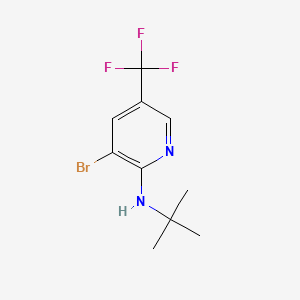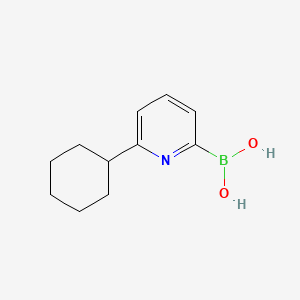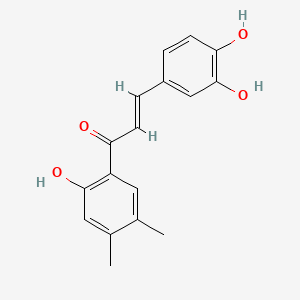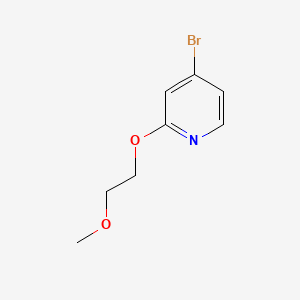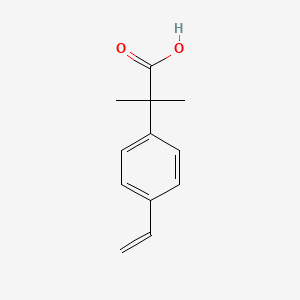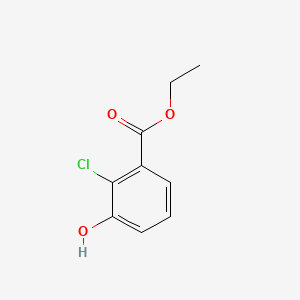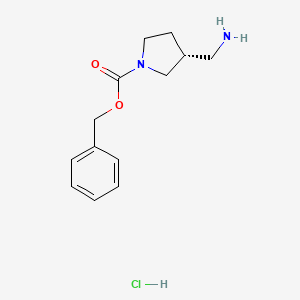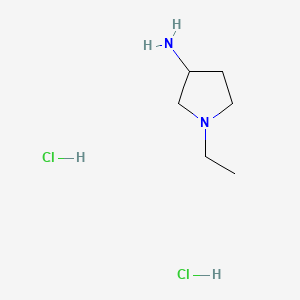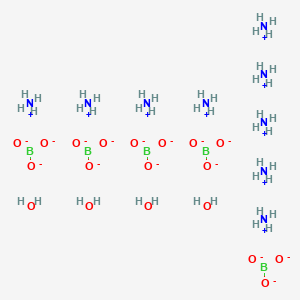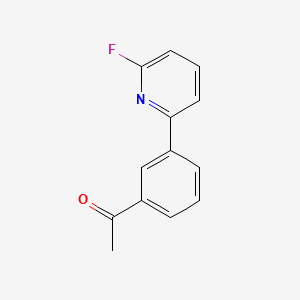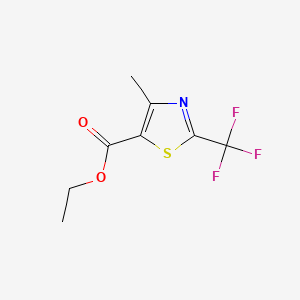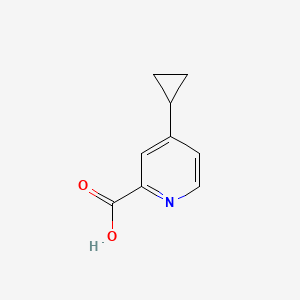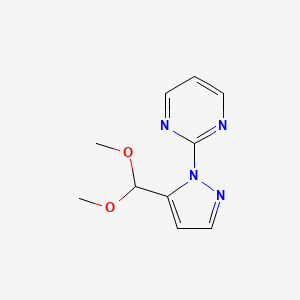![molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5](/img/structure/B578001.png)
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
This compound interacts with its target, the Bcl2 protein, by binding to it . This binding inhibits the function of Bcl2, disrupting its ability to prevent apoptosis . As a result, the cells undergo programmed cell death, which is beneficial in the treatment of diseases like cancer where uncontrolled cell growth is a problem .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It up-regulates the expression of genes like P53, BAX, DR4, and DR5, which are involved in promoting apoptosis . On the other hand, it down-regulates the expression of genes like Bcl2, Il-8, and CDK4, which are involved in promoting cell survival and proliferation .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells . This is achieved through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Specifically, it has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . It also increases the percentage of fragmented DNA in treated cells, further indicating the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that several pyrrolo[2,3-D]pyrimidine derivatives have been tested in vitro against selected human cancer cell lines . These compounds showed promising binding affinities against Bcl2 anti-apoptotic protein .
Cellular Effects
In cellular studies, some pyrrolo[2,3-D]pyrimidine derivatives have shown to exert cytotoxic effects against various cancer cell lines . For instance, certain compounds caused cell cycle arrest at the G1/S phase in MCF7 cells . Other compounds induced the apoptotic death of MCF7 cells .
Molecular Mechanism
Studies on similar compounds suggest that they may interact with Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Temporal Effects in Laboratory Settings
It is known that the compound is stored in a refrigerator and shipped at room temperature, suggesting that it has good stability .
Preparation Methods
The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrrolo[2,3-D]pyrimidine core, followed by selective halogenation. For instance, the compound can be synthesized by dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by filtration and washing to obtain the desired product .
Chemical Reactions Analysis
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical compounds, including antiviral and anti-inflammatory agents.
Comparison with Similar Compounds
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other halogenated pyrrolo[2,3-D]pyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the iodine and methyl groups, making it less versatile in certain synthetic applications.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine: Contains a phenylsulfonyl group, which imparts different chemical properties and biological activities.
Properties
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
